molecular formula C8H9FN2O2 B13328300 (2s)-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid

(2s)-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid

Cat. No.: B13328300
M. Wt: 184.17 g/mol
InChI Key: AEAJWSPHEXXKSO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid is a chiral amino acid derivative that features a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the fluoropyridine ring to the amino acid backbone . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The fluoropyridine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oximes, while substitution of the fluorine atom can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand for various biological targets. The fluoropyridine group can interact with specific proteins and enzymes, making it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties can enhance the performance of industrial processes and products.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridine moiety can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-3-(2-chloropyridin-4-yl)propanoic acid
  • (2S)-2-Amino-3-(2-bromopyridin-4-yl)propanoic acid
  • (2S)-2-Amino-3-(2-iodopyridin-4-yl)propanoic acid

Uniqueness

Compared to its analogs, (2S)-2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and bioavailability of compounds, making this derivative particularly valuable in medicinal chemistry.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

(2S)-2-amino-3-(2-fluoropyridin-4-yl)propanoic acid

InChI

InChI=1S/C8H9FN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1

InChI Key

AEAJWSPHEXXKSO-LURJTMIESA-N

Isomeric SMILES

C1=CN=C(C=C1C[C@@H](C(=O)O)N)F

Canonical SMILES

C1=CN=C(C=C1CC(C(=O)O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.